2-(3-bromophenyl)phthalazin-1(2H)-one
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Overview
Description
2-(3-bromophenyl)phthalazin-1(2H)-one is a chemical compound characterized by a phthalazinone core structure substituted with a bromophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with 3-bromoaniline under acidic conditions to form the intermediate 3-bromophthalimide. This intermediate is then cyclized using hydrazine hydrate to yield the desired phthalazinone derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phthalazinone core can undergo oxidation to form phthalazine derivatives or reduction to form phthalazine alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: 2-(3-aminophenyl)phthalazin-1(2H)-one
Oxidation: Phthalazine-1,4-dione derivatives
Reduction: Phthalazine alcohol derivatives
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Used as a building block for the synthesis of novel polymers and materials with unique electronic properties.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, which may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)phthalazin-1(2H)-one
- 2-(3-chlorophenyl)phthalazin-1(2H)-one
- 2-(3-fluorophenyl)phthalazin-1(2H)-one
Uniqueness
2-(3-bromophenyl)phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-bromophenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJUFOHSZKYCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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